molecular formula C11H14BrN3O2 B14689345 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide CAS No. 33491-21-3

2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide

Katalognummer: B14689345
CAS-Nummer: 33491-21-3
Molekulargewicht: 300.15 g/mol
InChI-Schlüssel: AKDPZNCRWZWPLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide is an organic compound that belongs to the class of hydrazonoyl halides. These compounds are characterized by the presence of a hydrazonoyl group (-C(X):NNH-) attached to a halogen atom. The compound is known for its applications in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide typically involves the reaction of 2,2-dimethylpropanehydrazonoyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles such as thiolates, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazonoyl compounds.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide involves the interaction of the hydrazonoyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dimethyl-N-(3-nitrophenyl)propanehydrazonoyl bromide
  • 2,2-Dimethyl-N-(4-nitrophenyl)propanamide
  • 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl chloride

Uniqueness

2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of the nitro group and the hydrazonoyl bromide moiety makes it a versatile intermediate for various synthetic applications.

Eigenschaften

CAS-Nummer

33491-21-3

Molekularformel

C11H14BrN3O2

Molekulargewicht

300.15 g/mol

IUPAC-Name

2,2-dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide

InChI

InChI=1S/C11H14BrN3O2/c1-11(2,3)10(12)14-13-8-4-6-9(7-5-8)15(16)17/h4-7,13H,1-3H3

InChI-Schlüssel

AKDPZNCRWZWPLY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.